molecular formula C8H11Cl2F3N2 B1423729 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride CAS No. 1187932-37-1

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride

Cat. No.: B1423729
CAS No.: 1187932-37-1
M. Wt: 263.08 g/mol
InChI Key: RSBTXAKQCXWAPH-UHFFFAOYSA-N
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Description

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to obtain the compound in its dihydrochloride form, ensuring its stability and usability in various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tetrabutylammonium fluoride, hydrofluoric acid, and other fluorinating agents. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride stands out due to its specific substitution pattern and the presence of the ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-1-2-7(3-4-12)13-5-6;;/h1-2,5H,3-4,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBTXAKQCXWAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride
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